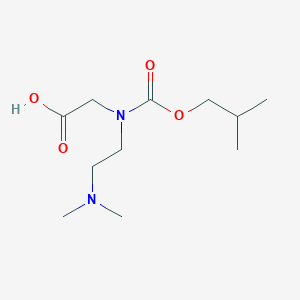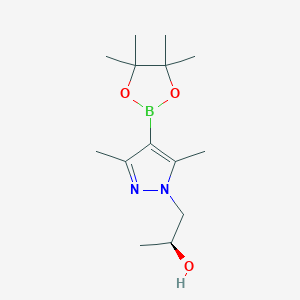
(S)-1-(3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol is a complex organic compound that features a pyrazole ring substituted with a boronate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Boronate Ester Group: The boronate ester group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid or ester reacts with a halogenated pyrazole derivative in the presence of a palladium catalyst.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
(S)-1-(3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The pyrazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The boronate ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.
Substitution: Boronic acids or esters with halogenated compounds in the presence of palladium catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of new carbon-carbon bonds, leading to various substituted pyrazole derivatives.
科学研究应用
Chemistry
In chemistry, (S)-1-(3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology
In biology, this compound may be used as a ligand in the study of enzyme mechanisms or as a probe in biochemical assays.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of (S)-1-(3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol would depend on its specific application. For example, as a catalyst, it may facilitate reactions by stabilizing transition states or intermediates. As a ligand, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
相似化合物的比较
Similar Compounds
(S)-1-(3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol: Similar structure but with an ethanol group instead of a propanol group.
(S)-1-(3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butan-2-ol: Similar structure but with a butanol group instead of a propanol group.
属性
分子式 |
C14H25BN2O3 |
|---|---|
分子量 |
280.17 g/mol |
IUPAC 名称 |
(2S)-1-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-2-ol |
InChI |
InChI=1S/C14H25BN2O3/c1-9(18)8-17-11(3)12(10(2)16-17)15-19-13(4,5)14(6,7)20-15/h9,18H,8H2,1-7H3/t9-/m0/s1 |
InChI 键 |
USGAXFCXILPKCB-VIFPVBQESA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C[C@H](C)O)C |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


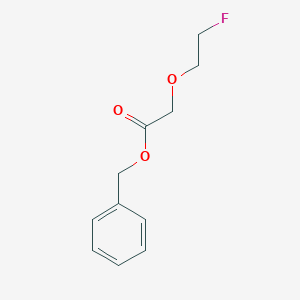
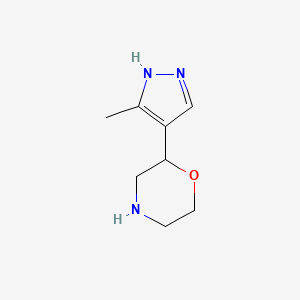
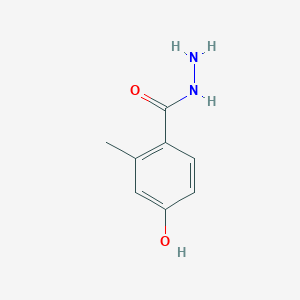
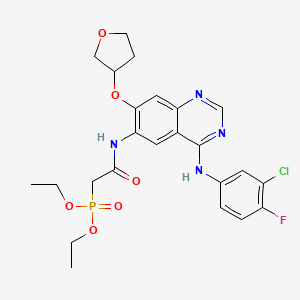
![4-(2-Chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B15220640.png)

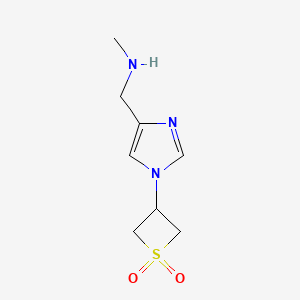
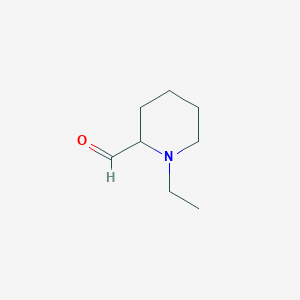
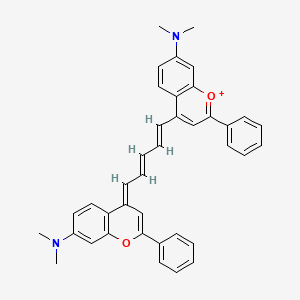
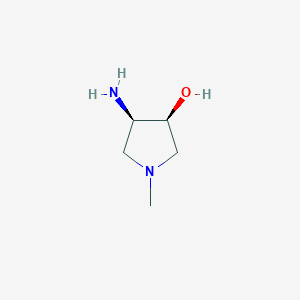
![tert-Butyl (R)-8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B15220693.png)
![3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B15220702.png)
![Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B15220712.png)
